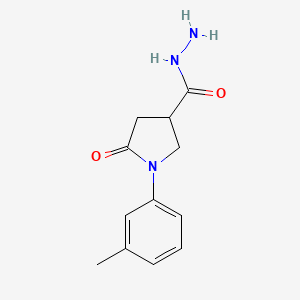

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-3-2-4-10(5-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKCVJUALOCBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation and Esterification

Hydrazide synthesis is fundamental in the preparation of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide. Typically, a precursor carboxylic acid derivative undergoes conversion into hydrazide via reaction with hydrazine hydrate. For instance, in the synthesis of related derivatives, acid hydrazides are prepared by refluxing the corresponding acids with hydrazine hydrate in alcohol solvents such as propan-2-ol or methanol, often in the presence of catalysts like acetic acid or under reflux conditions to ensure complete conversion.

Esterification of the acid intermediate is a common preparatory step, converting the carboxylic acid to methyl esters to facilitate subsequent reactions. This process involves refluxing the acid with methanol and a catalytic amount of sulfuric acid, yielding methyl esters such as methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate. These esters serve as versatile intermediates for further functionalization.

Condensation with Hydrazine and Aromatic Aldehydes

The hydrazide derivative is often synthesized via condensation reactions between the ester or acid hydrazide and aromatic aldehydes. This process typically involves refluxing the hydrazide with the aldehyde in alcohol solvents like methanol or propan-2-ol, with acid catalysis (e.g., acetic acid or hydrochloric acid). The reaction proceeds through nucleophilic attack of the hydrazide's amino group on the aldehyde carbon, forming hydrazone linkages. This method has been successfully employed to generate a series of hydrazone derivatives with yields ranging from 60% to 90%.

Reaction conditions are generally mild, with reflux temperatures maintained around 60–70°C, and reaction times vary from 20 minutes to several hours depending on the aldehyde's reactivity. The formation of the hydrazone is confirmed by characteristic NMR signals, including the presence of NH and CH=N protons.

Cyclization and Heterocyclic Derivative Formation

Further transformation involves cyclization of hydrazide intermediates to form heterocyclic compounds. For example, reaction with diketones like hexane-2,5-dione or pentane-2,4-dione under acid catalysis results in the formation of pyrrolidine derivatives with fused heterocycles such as oxadiazoles or pyrazoles. These cyclizations are typically conducted in alcohol solvents with acid catalysts, leading to ring closure confirmed via spectroscopic methods (e.g., characteristic carbon resonances in 13C NMR at 164.1 ppm for C=N and 174.2 ppm for C=S).

Data Table Summarizing Preparation Methods

| Step | Reagents | Conditions | Purpose | Key Notes |

|---|---|---|---|---|

| 1 | Hydrazine hydrate + Carboxylic acid | Reflux in alcohol (e.g., propan-2-ol) | Hydrazide formation | Confirmed by IR and NMR; yields 70–80% |

| 2 | Esterification reagents (methanol + sulfuric acid) | Reflux at room temp | Ester formation | Facilitates subsequent reactions |

| 3 | Hydrazide + Aromatic aldehyde | Reflux in methanol or propan-2-ol | Hydrazone synthesis | Yields 60–90%; characterized by NMR |

| 4 | Hydrazide + Diketones | Acid catalysis (acetic/HCl) | Heterocycle formation | Confirmed via spectroscopic signatures |

Research Findings and Observations

- Reaction yields vary depending on the specific reactants and conditions but generally fall within 60–90%, indicating robust methodologies.

- Spectroscopic confirmation (NMR, IR, MS) is essential for verifying the structure at each stage.

- Reaction conditions such as reflux temperature, solvent choice, and catalyst presence significantly influence product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted by Raveesha et al. (2020) evaluated the effects of this compound on human colon cancer cell lines. The results demonstrated that it could induce apoptosis through mitochondrial pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | HT29 (Colon) | 15.2 | Mitochondrial apoptosis |

| Other Indazole Derivative | HCT116 (Colon) | 12.5 | Mitochondrial apoptosis |

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains.

Antimicrobial Screening

A study screened various derivatives, including 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, against multidrug-resistant pathogens.

| Compound | Pathogen Type | MIC (µg/mL) |

|---|---|---|

| 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | Klebsiella pneumoniae | >64 |

| Other Indazole Derivative | Staphylococcus aureus | 32 |

Pharmacological Studies

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution properties, making it a candidate for further drug development.

Toxicity Evaluation

In toxicity assessments involving animal models, the compound exhibited an LD50 value indicating moderate toxicity levels compared to other similar compounds.

Potential for Drug Development

Given its promising biological activities, 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide is being explored for its potential in drug discovery, particularly in targeting specific enzymes or receptors involved in disease progression.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring and methylphenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-oxopyrrolidine derivatives are highly dependent on substituent modifications. Below is a systematic comparison of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide with structurally related compounds.

Structural Modifications on the Aromatic Ring

Substituent Position and Electronic Effects

- 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide: The 3-methyl group is meta to the pyrrolidine linkage, providing steric bulk and moderate electron-donating effects. This enhances lipophilicity compared to polar substituents like hydroxyl or amino groups .

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide : The ortho-hydroxyl and para-chloro substituents confer strong electron-withdrawing effects, increasing acidity and antioxidant activity. This derivative demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid .

- 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide : The meta-hydroxyl group enhances hydrogen-bonding capacity but may reduce membrane permeability compared to the methyl analog .

Functional Group Modifications: Hydrazide Derivatives

The carbohydrazide group enables condensation with aldehydes or ketones to form hydrazones or heterocycles:

- 1-(5-Chloro-2-hydroxyphenyl) analogs : Condensation with thiosemicarbazide yielded 1,3,4-oxadiazole derivatives with enhanced antioxidant activity (e.g., 1.35× ascorbic acid activity) .

- 1-(2-Hydroxyphenyl) derivatives : Formed hydrazones with substituted benzaldehydes (e.g., 4-chloro, 4-methoxy), confirmed by IR (C=N stretch at 1580–1599 cm⁻¹) and NMR .

Key Findings :

- Chloro and hydroxyl groups significantly enhance antioxidant capacity due to radical stabilization.

Structural Characterization

- 1H-NMR : The 3-methylphenyl derivative’s aromatic protons resonate at δ 6.92–7.22 ppm, similar to other aryl-substituted analogs .

- IR : Carbonyl stretches (C=O) appear at 1695–1725 cm⁻¹, consistent across derivatives .

- X-ray Diffraction : Used to confirm the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide .

Biological Activity

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide is CHNO. The compound features a pyrrolidine ring, which is known for its versatility in biological systems.

The biological activity of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, influencing several biochemical pathways:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacteria and fungi. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The exact mechanisms involve the modulation of signaling pathways that regulate cell cycle progression and apoptosis.

Antimicrobial Activity

Research has demonstrated that 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide possesses notable antimicrobial activity. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro assays using human cancer cell lines have shown promising results for the anticancer potential of this compound. For example:

- Cell Line : HL-60 (human promyelocytic leukemia)

- IC50 Value : ≤5 μM, indicating potent cytotoxicity against cancer cells.

Case Studies

Several studies have investigated the biological effects of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide:

- Study on Antimicrobial Effects : A study assessed the compound's efficacy against a panel of bacterial strains. Results indicated a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus.

- Anticancer Research : Another study focused on the compound's effects on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in apoptotic markers when treated with the compound, suggesting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, and how are intermediates purified?

The compound is synthesized via multi-step reactions:

Esterification : Reacting 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol and sulfuric acid to form the methyl ester .

Hydrazide formation : Treating the ester with hydrazine monohydrate in isopropanol to yield the carbohydrazide .

Condensation : Reacting the hydrazide with aromatic aldehydes (e.g., 2-methoxybenzaldehyde) under acidic conditions to form Schiff base derivatives .

Purification : Intermediates are purified via recrystallization (ethanol, methanol) or acid-base extraction (NaOH dissolution followed by HCl acidification) .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Confirm the hydrazide NH signal (~9–10 ppm) and the 5-oxopyrrolidine carbonyl group (~170–175 ppm) .

- FT-IR : Detect the carbonyl stretch (1650–1678 cm⁻¹), NH stretch (3184–3261 cm⁻¹), and ester/ether C-O vibrations (1276–1291 cm⁻¹) .

- Elemental analysis : Validate purity by matching calculated vs. observed C, H, N percentages (e.g., C 62.78%, H 5.49%, N 12.12% for derivatives) .

Q. What in vitro biological assays are typically used to screen this compound’s activity?

- Antibacterial : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Antioxidant : DPPH or ABTS radical scavenging assays .

- Anticancer : MTT assays in 2D/3D cell cultures (e.g., breast cancer MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Schiff base formation?

- Solvent selection : Use methanol:1,4-dioxane (1:3) to enhance solubility of aromatic aldehydes .

- Catalysis : Add glacial acetic acid (1–2%) to accelerate imine bond formation .

- Reaction time : Extend reflux to 17 hours for sterically hindered aldehydes .

- Byproduct mitigation : Monitor reaction progress via TLC and employ column chromatography for final purification .

Q. How should researchers resolve contradictions in biological activity data across derivative compounds?

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with activity trends .

- Dose-response profiling : Test derivatives at multiple concentrations to identify non-linear effects .

- Mechanistic studies : Use molecular docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) or cancer targets (e.g., tubulin) .

Q. What computational methods are recommended for predicting reactivity and designing novel derivatives?

- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways and transition states .

- Molecular dynamics (MD) : Simulate interactions with biological targets to prioritize derivatives for synthesis .

- Cheminformatics : Use fragment-based libraries to explore heterocyclic substitutions (e.g., oxadiazole, thiophene) .

Methodological Recommendations

- Stereochemistry challenges : For diastereoselective synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .

- Biological assay design : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate results in triplicate .

- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.